molecular formula C15H20BrN3O B560091 (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 1314241-44-5

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B560091
CAS No.: 1314241-44-5
M. Wt: 338.24 g/mol
InChI Key: CQERVFFAOOUFEQ-UHFFFAOYSA-N
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Description

UNC669 is a small molecule nicotinamide derivative that acts as an antagonist of the malignant brain tumor domain, a family of methyl-lysine binding reader proteins. It is known for its selectivity towards Lethal 3 Malignant Brain Tumor-Like Protein 1 (L3MBTL1) and Lethal 3 Malignant Brain Tumor-Like Protein 3 (L3MBTL3), making it a valuable tool in epigenetic research .

Mechanism of Action

To understand the compound’s mechanism of action, we need to explore its biological targets. For instance, does it interact with enzymes, receptors, or other cellular components? Research on its mode of action against specific diseases (e.g., type II diabetes) would be valuable .

Safety and Hazards

Safety data, including toxicity, flammability, and environmental impact, should be evaluated. Consult relevant safety sheets and literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNC669 involves the reaction of 5-bromo-3-pyridinyl with 4-(1-pyrrolidinyl)-1-piperidinylmethanone. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for UNC669 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

UNC669 primarily undergoes substitution reactions due to the presence of the bromine atom on the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving UNC669 are typically derivatives with modified functional groups on the pyridine ring. These modifications can alter the compound’s binding affinity and selectivity towards its target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UNC669 is unique due to its high selectivity for L3MBTL1 and L3MBTL3, making it a preferred choice for studying these specific proteins. Its ability to inhibit the malignant brain tumor domain with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQERVFFAOOUFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025591
Record name (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314241-44-5
Record name (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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